![molecular formula C19H21ClN2O B3460867 2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3460867.png)
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide
説明
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The compound has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions.
作用機序
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is a selective antagonist of the dopamine D3 receptor. The compound binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that regulates various physiological functions such as movement, mood, and reward. The blockade of dopamine D3 receptors by the compound has been shown to modulate the activity of dopaminergic pathways in the brain, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The blockade of dopamine D3 receptors by this compound has been shown to produce various biochemical and physiological effects, such as:
1. Modulation of dopamine release: The compound has been shown to modulate the release of dopamine in the brain, leading to changes in mood, motivation, and reward.
2. Modulation of neuronal activity: The compound has been shown to modulate the activity of dopaminergic neurons in the brain, leading to changes in movement, cognition, and behavior.
3. Modulation of gene expression: The compound has been shown to modulate the expression of genes that are involved in various physiological functions such as cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. Selectivity: The compound is a selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor subtype.
2. Potency: The compound has high potency, which allows for the use of low concentrations in lab experiments.
3. Availability: The compound is commercially available, which makes it easily accessible for lab experiments.
Some of the limitations of the compound are:
1. Toxicity: The compound has been shown to be toxic to some cell lines, which can limit its use in certain experiments.
2. Stability: The compound is relatively unstable and can degrade over time, which can affect the reproducibility of lab experiments.
3. Cost: The compound is relatively expensive, which can limit its use in some labs.
将来の方向性
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has several future directions for scientific research. Some of the possible directions are:
1. Development of new compounds: The development of new compounds that target dopamine D3 receptors with higher selectivity and potency can lead to new insights into the role of these receptors in various physiological and pathological conditions.
2. Investigation of new therapeutic targets: The investigation of new therapeutic targets that are modulated by dopamine D3 receptors can lead to the development of new treatments for various disorders such as addiction, psychiatric disorders, and neurodegenerative disorders.
3. Investigation of new signaling pathways: The investigation of new signaling pathways that are modulated by dopamine D3 receptors can lead to new insights into the mechanisms underlying the physiological and pathological effects of these receptors.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. The compound has several advantages and limitations for lab experiments and has several future directions for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
科学的研究の応用
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. Some of the applications of the compound in scientific research are:
1. Addiction: The compound has been used to investigate the role of dopamine D3 receptors in drug addiction and related disorders.
2. Psychiatric disorders: The compound has been used to investigate the role of dopamine D3 receptors in various psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Neurodegenerative disorders: The compound has been used to investigate the role of dopamine D3 receptors in neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
2-chloro-4-methyl-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-10-17(18(20)13-14)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOJGQKTTFCXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460785.png)
![2-(2-fluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460791.png)
![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)
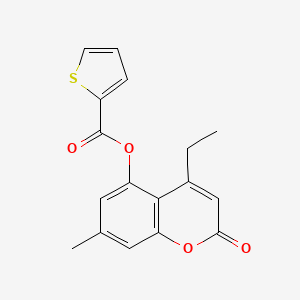
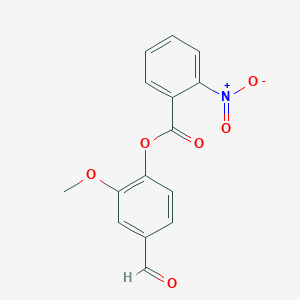
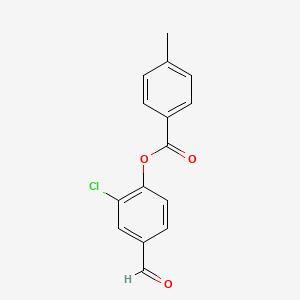
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)
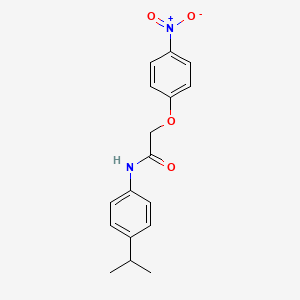
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)
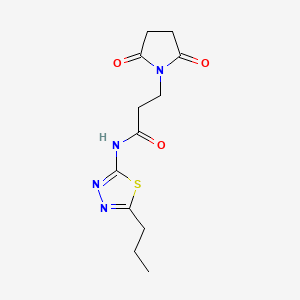
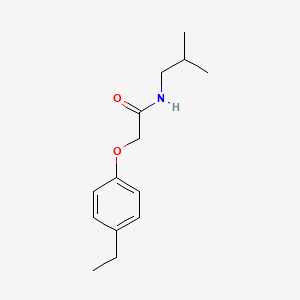
![2-(2,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3460886.png)
